molecular formula C11H14BrNO2 B291240 4-bromo-N-(3-methoxypropyl)benzamide

4-bromo-N-(3-methoxypropyl)benzamide

Cat. No.: B291240
M. Wt: 272.14 g/mol
InChI Key: BGTHXQYRTNCTIH-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methoxypropyl)benzamide (CAS 313067-72-0) is a brominated benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . The compound features a benzamide core substituted with a bromine atom at the para-position and an N-linked 3-methoxypropyl group. This structure confers unique physicochemical properties, making it relevant in coordination chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-bromo-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C11H14BrNO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

BGTHXQYRTNCTIH-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-N-(3-methoxypropyl)benzamide and related benzamide derivatives:

Compound Molecular Formula Substituents Key Features References
This compound C₁₁H₁₄BrNO₂ -Br (para), -N-(3-methoxypropyl) Methoxypropyl chain enhances solubility; potential ligand for metal coordination
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide C₁₄H₁₈BrN₂OS -Br (para), -N-(di-n-propylthiourea) Thiourea group enables bidentate coordination (S and O atoms) with metals
4-Bromo-N-(2-hydroxyphenyl)benzamide C₁₃H₁₀BrNO₂ -Br (para), -N-(2-hydroxyphenyl) Hydroxyl group facilitates hydrogen bonding; crystal packing forms 1D chains
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁BrN₂O₄ -Br (para), -N-(4-methoxy-2-nitrophenyl) Electron-withdrawing nitro group increases reactivity for electrophilic substitution
4-Bromo-N-[3-(dimethylamino)propyl]benzamide C₁₂H₁₇BrN₂O -Br (para), -N-(3-dimethylaminopropyl) Dimethylamino group introduces basicity; potential for pH-sensitive coordination

Structural and Functional Analysis

Substituent Effects on Reactivity and Coordination :

  • The 3-methoxypropyl group in the target compound likely improves solubility in polar solvents compared to analogs with alkyl or aryl substituents (e.g., di-n-propylthiourea in ). However, it lacks the sulfur atom present in thiourea derivatives, limiting its ability to act as a bidentate ligand.
  • In contrast, 4-bromo-N-(di-n-propylcarbamothioyl)benzamide () coordinates with metals via sulfur and oxygen atoms, forming stable complexes useful in catalysis or extraction processes. This property is absent in the target compound due to its ether linkage.

Hydrogen Bonding and Crystallinity: 4-Bromo-N-(2-hydroxyphenyl)benzamide () exhibits strong intermolecular O–H⋯O and N–H⋯O hydrogen bonds, leading to a layered crystal structure.

Electronic Effects :

  • The nitro group in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide () withdraws electron density, making the aromatic ring more reactive toward nucleophilic attack. The target compound’s methoxypropyl group is electron-donating, which may stabilize the ring against such reactions .

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